molecular formula C8H3ClF4O2 B15329263 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B15329263
M. Wt: 242.55 g/mol
InChI Key: VYGYSSDAUVJOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is a multifunctional benzoic acid derivative intended for research and development purposes. This compound serves as a valuable synthetic intermediate or building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The specific placement of chloro, fluoro, and trifluoromethyl substituents on the aromatic ring is designed to influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies. Potential research applications include its use as a precursor in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or ligands for catalyst development. Researchers value this compound for its potential to create novel compounds with targeted biological or physical properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H3ClF4O2

Molecular Weight

242.55 g/mol

IUPAC Name

4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3ClF4O2/c9-6-4(8(11,12)13)1-3(7(14)15)2-5(6)10/h1-2H,(H,14,15)

InChI Key

VYGYSSDAUVJOKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the selective substitution of trifluoromethyl groups on a benzoic acid derivative, followed by chlorination and fluorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies to ensure efficiency and cost-effectiveness. The production process is designed to minimize environmental impact and ensure the safety of workers handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, fluorine), organometallic compounds, and oxidizing or reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluoro- and Trifluoromethyl-Substituted Analogs
  • 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (C₉H₆F₄O₂, MW 222.14): Replaces the chloro group at position 4 with a methyl (–CH₃), reducing electronegativity but increasing steric bulk. This substitution lowers acidity compared to the target compound due to the electron-donating nature of –CH₃ .
Hydroxy-Substituted Analogs
  • 4-Hydroxy-3-(trifluoromethyl)benzoic acid : Replaces chloro and fluoro with a hydroxyl (–OH) group, increasing hydrogen-bonding capacity and acidity (pKa ~2.5–3.0) but reducing stability under acidic conditions .

Biphenyl Derivatives

  • 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzoic acid (C₁₄H₈ClF₃O₂, MW 300.6): A biphenyl analog with a second aromatic ring. The extended conjugation may enhance UV absorption and alter binding affinity in biological systems compared to the monocyclic target compound .

Substituent Identity and Reactivity

  • 4-Methoxy-3-(trifluoromethyl)benzoic acid : The methoxy (–OCH₃) group at position 4 is electron-donating, reducing the carboxylic acid’s acidity (pKa ~4.5–5.0) compared to the electron-withdrawing chloro and fluoro substituents in the target compound (estimated pKa ~1.5–2.0) .

Challenges in Trifluoromethylation

Introducing –CF₃ groups often requires specialized reagents (e.g., Ruppert–Prakash reagent) or transition-metal catalysis. The target compound’s trifluoromethyl group at position 5 may necessitate regioselective strategies to avoid competing substitutions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid C₈H₃ClF₄O₂ 256.56 Cl (4), F (3), –CF₃ (5) High acidity, low solubility in water
4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid C₉H₆F₄O₂ 222.14 –CH₃ (4), F (3), –CF₃ (5) Moderate acidity, improved lipophilicity
2-Fluoro-4-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 208.11 F (2), –CF₃ (4) Enhanced UV absorbance
4-Hydroxy-3-(trifluoromethyl)benzoic acid C₈H₅F₃O₃ 206.12 –OH (4), –CF₃ (3) pH-dependent solubility

Biological Activity

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of multiple fluorine atoms, contribute to its reactivity and interactions with biological systems. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C₈H₄ClF₄O₂
  • Molecular Weight : 208.11 g/mol
  • CAS Number : 129931-45-9

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, particularly affecting high-density lipoprotein (HDL) metabolism and atherosclerotic plaque development.
  • Antimicrobial Activity : Research indicates that fluorinated benzoic acids exhibit antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
  • Pharmacological Applications : This compound serves as an intermediate in the synthesis of pharmaceutical agents, potentially targeting various diseases through its interaction with specific biomolecules .

Antimicrobial Activity

A study evaluated the efficacy of fluorinated benzoic acids against several fungal strains, including Botrytis cinerea and Fusarium graminearum. The results indicated that compounds with similar structures exhibited significant antifungal activity, suggesting that this compound may also possess similar properties .

CompoundFungal StrainInhibition (%)
This compoundBotrytis cinerea84.4%
This compoundFusarium graminearum63.5%

Case Studies

  • Case Study on Lipid Metabolism : A research article highlighted how fluorinated benzoic acids influence HDL metabolism, leading to implications in cardiovascular health. The study suggested that the incorporation of trifluoromethyl groups enhances the compound's ability to modulate lipid profiles in vivo .
  • Antitubercular Activity : In a synthetic route involving antitubercular agents, derivatives of fluorinated benzoic acids were synthesized and tested for their ability to inhibit the mycobacterial enzyme DprE1, showcasing potential applications in treating tuberculosis .

Q & A

Q. What are the established synthetic routes for 4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of a benzoic acid precursor. For example:

Bromination : Introduce bromine at position 5 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

Fluorination : Replace bromine with fluorine via Balz-Schiemann reaction (diazoization followed by thermal decomposition) .

Trifluoromethylation : Use Umemoto’s reagent or CF₃Cu to install the trifluoromethyl group.

  • Optimization Factors :
  • Temperature control (e.g., <0°C for diazo intermediates to prevent decomposition).
  • Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).
  • Solvent polarity adjustments to improve yields (e.g., DMF for polar intermediates).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environments; δ ~ -60 ppm for CF₃ groups) .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, particularly to address disorder in trifluoromethyl groups .
  • HPLC-MS : Detect impurities (<2% threshold) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

Advanced Research Questions

Q. How do substituent modifications (e.g., Cl vs. F position) affect biological activity in SAR studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution and bioassay comparisons:
  • Design Analogs : Synthesize derivatives (e.g., 4-Br-3-Cl-5-CF₃ or 4-F-3-NO₂-5-CF₃).
  • Assay Binding : Use surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity (e.g., enzyme inhibition).
  • Comparative Table :
DerivativeIC₅₀ (nM)LogPNotes
4-Cl-3-F-5-CF₃ (Parent)12.32.8High membrane permeability
4-Br-3-F-5-CF₃18.73.1Reduced solubility
4-F-3-NO₂-5-CF₃8.51.9Enhanced target binding

Q. How can contradictory solubility data (e.g., in DMSO vs. aqueous buffers) be resolved experimentally?

  • Methodological Answer : Discrepancies arise from protonation states (carboxylic acid deprotonates in basic media):

Q. pH-Dependent Solubility Tests :

  • Prepare solutions at pH 2 (0.1 M HCl) and pH 9 (0.1 M NaOH).
  • Measure solubility via nephelometry.

Co-Solvent Systems : Use DMSO-water gradients (10–90% DMSO) to identify optimal mixtures.

Control Experiments : Verify purity via DSC (melting point ~180–185°C) to rule out hydrate formation .

Q. What computational strategies predict the compound’s stability under varying pH and temperature?

  • Methodological Answer : Use density functional theory (DFT) and molecular dynamics (MD):
  • DFT Calculations : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds (B3LYP/6-311++G** basis set).
  • pKa Prediction : Employ COSMO-RS to estimate carboxylic acid pKa (~2.5–3.0).
  • Thermal Stability : Simulate degradation pathways (e.g., decarboxylation) at 100°C using Gaussian09 .

Data Analysis & Experimental Design

Q. How should crystallographers address disorder in the trifluoromethyl group during refinement?

  • Methodological Answer :
  • SHELXL Commands : Use PART, SUMP, and ISOR to model rotational disorder.
  • Restraints : Apply distance restraints (C-F bond = 1.33 Å) and ADP similarity constraints.
  • Validation : Check R1 (<5%) and wR2 (<12%) metrics post-refinement .

Q. What protocols ensure reproducibility in coupling reactions involving this compound?

  • Methodological Answer :
  • Standardized Conditions :
  • Catalyst: Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%).
  • Solvent: Toluene/EtOH (3:1) at 80°C for 12 hr.
  • Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (hexane:EtOAc 4:1) .
  • QC Metrics : Monitor reaction progress by TLC (Rf = 0.3 in hexane:EtOAc 7:3).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.